(3-Boc-aminophenyl)boronic acid

説明

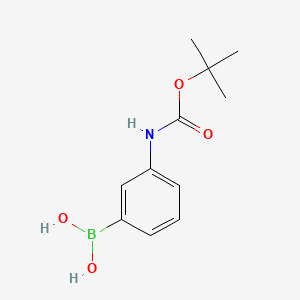

(3-Boc-aminophenyl)boronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butoxycarbonyl (Boc) protected amino group. This compound is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reactions, due to its ability to form stable carbon-carbon bonds.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (3-Boc-aminophenyl)boronic acid typically involves the protection of the amino group on the phenyl ring with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the boronic acid functionality. One common method involves the reaction of 3-aminophenylboronic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

化学反応の分析

Types of Reactions: (3-Boc-aminophenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form phenols.

Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo further substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Substitution: Acidic conditions (e.g., trifluoroacetic acid) for Boc deprotection.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Substitution: Aminophenyl derivatives.

科学的研究の応用

Synthetic Applications

2.1. Cross-Coupling Reactions

(3-Boc-aminophenyl)boronic acid serves as a key reagent in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. These reactions allow for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules. The use of this compound facilitates the coupling of aryl halides with boronic acids, yielding biaryl compounds that are crucial in pharmaceuticals and materials science .

2.2. Synthesis of Functionalized Materials

The compound is employed in the synthesis of functionalized polymeric materials. For instance, phenylboronic acid derivatives can be used to create hydrogels that respond to environmental stimuli, such as pH or temperature changes . These materials have potential applications in drug delivery systems and tissue engineering.

Biological Applications

3.1. Boron Neutron Capture Therapy (BNCT)

Recent studies have highlighted the potential of amino acid-based boron carriers, including this compound, in BNCT for cancer treatment. BNCT utilizes boron compounds to selectively target tumor cells, allowing for localized radiation therapy that minimizes damage to surrounding healthy tissue . The compound's ability to accumulate selectively in tumors makes it a candidate for enhancing the efficacy of BNCT.

3.2. Biosensors Development

This compound has been explored for developing biosensors due to its ability to bind selectively with diol-containing compounds, such as saccharides and glycoproteins. Its immobilization on sensor platforms enables the detection of various biomolecules, which is crucial for diagnostic applications .

Case Studies and Research Findings

作用機序

The mechanism of action of (3-Boc-aminophenyl)boronic acid primarily involves its ability to form stable complexes with various molecular targets. The boronic acid group can reversibly bind to diols and other Lewis bases, making it useful in sensing applications and enzyme inhibition studies. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond.

類似化合物との比較

3-Aminophenylboronic acid: Lacks the Boc protection, making it more reactive but less stable.

4-Aminophenylboronic acid: Similar structure but with the amino group in the para position, leading to different reactivity and applications.

3-(Acrylamido)phenylboronic acid:

Uniqueness: (3-Boc-aminophenyl)boronic acid is unique due to the presence of the Boc-protected amino group, which provides stability and allows for selective deprotection under acidic conditions. This makes it a versatile intermediate in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions.

生物活性

(3-Boc-aminophenyl)boronic acid is a derivative of boronic acids that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antibacterial, and enzymatic inhibition properties, supported by research findings and case studies.

- Chemical Formula : C₁₁H₁₆BNO₄

- Molecular Weight : 237.06 g/mol

- CAS Number : 380430-68-2

Anticancer Activity

Numerous studies have demonstrated the potential of this compound and its derivatives as anticancer agents.

- Mechanism of Action : The compound acts as a proteasome inhibitor, which is crucial in regulating the cell cycle and apoptosis in cancer cells. For instance, it has been shown to induce G2/M phase arrest in U266 cells, leading to growth inhibition .

- In Vitro Studies : In a study evaluating various boronic acid derivatives, this compound exhibited significant cytotoxicity against several human cancer cell lines, including MCF-7 and MDA-MB-231. The IC50 values ranged from 6.74 nM to 8.21 nM, indicating potent activity against these cell lines .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | MCF-7 | 6.74 |

| This compound | MDA-MB-231 | 8.21 |

Antibacterial Properties

The antibacterial activity of this compound has also been investigated, particularly against resistant bacterial strains.

- Inhibition of β-Lactamases : The compound has been identified as an effective inhibitor of class C β-lactamases, which are enzymes that confer resistance to β-lactam antibiotics. It binds covalently to serine residues within the active site of these enzymes, enhancing the efficacy of β-lactam antibiotics against resistant strains .

- Case Study : A specific derivative demonstrated an inhibitory constant (Ki) of 0.004 µM against resistant bacterial strains such as Escherichia coli and Listeria monocytogenes, showcasing its potential for treating infections caused by multidrug-resistant bacteria .

Enzymatic Inhibition

This compound has been studied for its role as an enzyme inhibitor.

特性

IUPAC Name |

[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO4/c1-11(2,3)17-10(14)13-9-6-4-5-8(7-9)12(15)16/h4-7,15-16H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLNHPXWZRALFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)NC(=O)OC(C)(C)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00959004 | |

| Record name | (3-{[tert-Butoxy(hydroxy)methylidene]amino}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380430-68-2 | |

| Record name | (3-{[tert-Butoxy(hydroxy)methylidene]amino}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Boc-aminophenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。